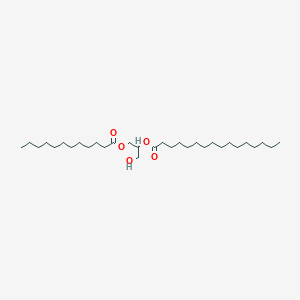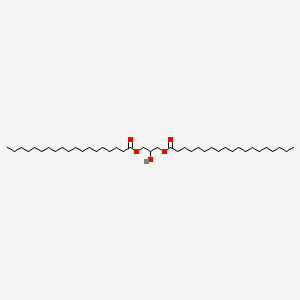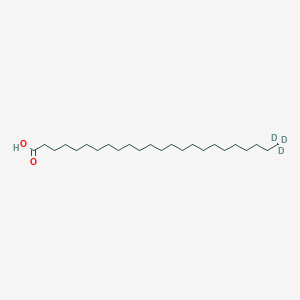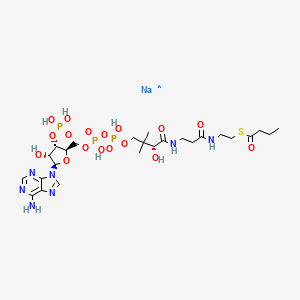
S-butanoate coenzyme A, monosodium salt
Vue d'ensemble
Description
S-butanoate coenzyme A, monosodium salt: is a short-chain acyl coenzyme A. It is an intermediate in the synthesis of butyrate, which is produced by colonic bacteria and is important for maintaining the colonic environment . The compound has a molecular formula of C25H42N7O17P3S • Na and a molecular weight of 860.6 g/mol .
Mécanisme D'action
Target of Action
S-Butanoate coenzyme A, monosodium salt, also known as Butyryl-CoA, is a short-chain acyl CoA . It primarily targets the synthesis of butyrate, a process that is carried out by colonic bacteria .
Mode of Action
Butyryl-CoA interacts with its targets by serving as an intermediate in the synthesis of butyrate . This interaction leads to the production of butyrate, which plays a crucial role in maintaining the colonic environment .
Biochemical Pathways
The primary biochemical pathway affected by Butyryl-CoA is the synthesis of butyrate . As an intermediate in this pathway, Butyryl-CoA contributes to the production of butyrate, which is essential for the health of the colonic environment .
Pharmacokinetics
It is known that the compound is a crystalline solid and is partially soluble in ethanol and pbs (ph 72) .
Result of Action
The action of Butyryl-CoA results in the production of butyrate, a short-chain fatty acid that is important for maintaining the colonic environment . Butyrate is produced by colonic bacteria and plays a protective role in relation to colonic disease .
Action Environment
The action of Butyryl-CoA is influenced by the environment within the colon, where it is involved in the synthesis of butyrate . The presence of colonic bacteria is essential for this process, highlighting the importance of the microbial environment in the colon .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-butanoate coenzyme A, monosodium salt typically involves the reaction of butyric acid with coenzyme A in the presence of activating agents such as adenosine triphosphate and magnesium ions. The reaction is carried out under controlled pH conditions to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce high yields of the compound through optimized metabolic pathways .
Analyse Des Réactions Chimiques
Types of Reactions: S-butanoate coenzyme A, monosodium salt undergoes various biochemical reactions, including:
Oxidation: It can be oxidized to produce butyryl coenzyme A.
Reduction: It can be reduced to form butyrate.
Substitution: It can participate in substitution reactions to form different acyl coenzyme A derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD).
Reduction: Common reagents include nicotinamide adenine dinucleotide phosphate (NADPH).
Substitution: Various enzymes such as acyltransferases are used to catalyze substitution reactions.
Major Products:
Oxidation: Butyryl coenzyme A.
Reduction: Butyrate.
Substitution: Different acyl coenzyme A derivatives.
Applications De Recherche Scientifique
S-butanoate coenzyme A, monosodium salt has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Acetyl coenzyme A: A key intermediate in metabolism, involved in the citric acid cycle and fatty acid synthesis.
Propionyl coenzyme A: Involved in the metabolism of odd-chain fatty acids and certain amino acids.
Malonyl coenzyme A: Plays a role in fatty acid synthesis and elongation.
Uniqueness: S-butanoate coenzyme A, monosodium salt is unique due to its specific role in the synthesis of butyrate, a short-chain fatty acid important for colonic health. Its involvement in microbial metabolism and its applications in various fields of research make it a valuable compound .
Propriétés
InChI |
InChI=1S/C25H42N7O17P3S.Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/t14-,18-,19-,20+,24-;/m1./s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNBRLSMPYVYHA-XXXNBSBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N7NaO17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
860.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester](/img/structure/B3026091.png)
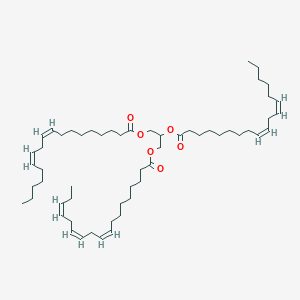




![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)

![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester](/img/structure/B3026105.png)
![9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester](/img/structure/B3026108.png)
